Dde Biotin-PEG4-azide

Catalog No.
S525218
CAS No.
1802907-93-2
M.F
C32H53N7O8S
M. Wt
695.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dde Biotin-PEG4-azide

CAS Number

1802907-93-2

Product Name

Dde Biotin-PEG4-azide

IUPAC Name

N-(19-azido-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxa-16-azanonadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C32H53N7O8S

Molecular Weight

695.88

InChI

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,34H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1

InChI Key

HUAWNOKWZYCBQA-LFERIPGTSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCC/C(NCCCN=[N+]=[N-])=C3C(CC(C)(C)CC\3=O)=O)=O)[C@@]2([H])N1

Solubility

Soluble in DMSO

Synonyms

Dde Biotin-PEG4-azide

Description

The exact mass of the compound Dde Biotin-PEG4-azide is 695.3676 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biotin: A small molecule that can strongly bind to streptavidin, a protein commonly used in research applications []. This biorecognition property allows researchers to attach molecules of interest to streptavidin-coated surfaces or beads for purification or analysis [].
  • PEG4 Spacer: A hydrophilic chain, polyethylene glycol (PEG4), that improves the solubility of the attached molecule in water-based solutions []. This is important for many biological experiments conducted in aqueous environments.
  • Azide: A chemical group that can participate in click chemistry reactions, a type of reaction known for its efficiency and specificity []. Click chemistry allows Dde Biotin-PEG4-Azide to be easily coupled to molecules containing complementary functional groups, such as alkynes.

Here are some specific research applications of Dde Biotin-PEG4-Azide:

  • Biomolecule Labeling: Dde Biotin-PEG4-Azide can be used to label biomolecules (such as proteins or DNA) with biotin for various purposes. The biotin tag allows researchers to purify the labeled biomolecules using streptavidin affinity chromatography [, ].
  • Targeted Drug Delivery: Researchers can explore using Dde Biotin-PEG4-Azide to develop targeted drug delivery systems. The biotin moiety could be used to direct the drug conjugate to specific cells expressing streptavidin receptors.

Dde Biotin-PEG4-azide is a specialized compound that combines a biotin moiety with a polyethylene glycol (PEG) linker and an azide functional group. This compound is notable for its utility in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition reaction, which allows for the selective labeling of biomolecules. The compound's structure facilitates its solubility in aqueous environments, making it suitable for various biochemical applications. Its molecular formula is C32H53N7O8SC_{32}H_{53}N_{7}O_{8}S and it has a molecular weight of 695.88 g/mol .

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction occurs under mild conditions and produces stable triazole linkages between the azide group and alkyne-containing molecules .
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and can occur under physiological conditions, making it advantageous for sensitive biological applications. It typically involves the reaction of the azide group with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) .

Both reactions yield biotinylated products that can be utilized in various research and diagnostic applications.

Dde Biotin-PEG4-azide exhibits significant biological activity due to its ability to interact with biomolecules through the azide group. These interactions are primarily mediated by click chemistry, allowing for the efficient labeling of proteins, peptides, and nucleic acids. The biotin moiety provides high affinity binding to avidin or streptavidin, facilitating the purification and detection of biotinylated targets in biological assays .

The synthesis of Dde Biotin-PEG4-azide involves several key steps:

  • Formation of Dde-biotin: The Dde protecting group is added to biotin using Dde-Cl in the presence of N,N-diisopropylethylamine and dimethylformamide.
  • Attachment of PEG4 Linker: The Dde-biotin is then reacted with a PEG4 linker using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole as coupling agents.
  • Deprotection: The Dde protecting group is removed using 2% hydrazine in dimethylformamide.
  • Introduction of Azide Group: Finally, sodium azide is introduced to form Dde Biotin-PEG4-azide .

The product is purified through column chromatography and characterized using nuclear magnetic resonance and mass spectrometry techniques.

Dde Biotin-PEG4-azide has a wide range of applications in biochemical research, including:

  • Bioconjugation: It enables the covalent attachment of biotin to proteins, peptides, or nucleic acids for various assays.
  • Labeling: Used for labeling biomolecules for tracking and imaging studies.
  • Drug Development: Serves as a linker in the synthesis of PROTAC (proteolysis-targeting chimera) molecules, which are designed for targeted protein degradation .

Interaction studies involving Dde Biotin-PEG4-azide focus on its ability to form stable complexes with alkyne-containing biomolecules through click chemistry. These studies often utilize techniques such as mass spectrometry and fluorescence microscopy to analyze the efficiency and specificity of biotinylation reactions. The unique properties of Dde Biotin-PEG4-azide allow it to be used in diverse biological contexts, enhancing its utility in experimental designs .

Dde Biotin-PEG4-azide shares similarities with several other compounds that also contain biotin moieties or utilize click chemistry. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
Dde Biotin-PEG4-DibenzocyclooctyneContains dibenzocyclooctyne for SPAAC reactionsHigh stability under physiological conditions
Biotin-PEG4-AlkyneContains an alkyne group for CuAACDirectly reactive with azides
Dde Biotin AzideSimilar structure but lacks PEG linkerSimpler structure without hydrophilicity

Dde Biotin-PEG4-azide is unique due to its combination of a PEG linker that enhances solubility and stability while maintaining reactivity through both CuAAC and SPAAC pathways . This versatility makes it particularly valuable for complex biological systems where solubility and reactivity are critical.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

695.3676

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Deng CY, Long YY, Liu S, Chen ZB, Li C. [Construction of biotin-modified polymeric micelles for pancreatic cancer targeted photodynamic therapy]. Yao Xue Xue Bao. 2015 Aug;50(8):1038-44. Chinese. PubMed PMID: 26669006.
2: Zhu W, Song Z, Wei P, Meng N, Teng F, Yang F, Liu N, Feng R. Y-shaped biotin-conjugated poly (ethylene glycol)-poly (epsilon-caprolactone) copolymer for the targeted delivery of curcumin. J Colloid Interface Sci. 2015 Apr 1;443:1-7. doi: 10.1016/j.jcis.2014.11.073. Epub 2014 Dec 6. PubMed PMID: 25526295.
3: Ke S, Wright JC, Kwon GS. Avidin-biotin-PEG-CPA complexes as potential EPR-directed therapeutic protein carriers: preparation and characterization. Bioconjug Chem. 2007 Sep-Oct;18(5):1644-50. Epub 2007 Aug 18. PubMed PMID: 17705554.
4: Kaiser K, Marek M, Haselgrübler T, Schindler H, Gruber HJ. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. Bioconjug Chem. 1997 Jul-Aug;8(4):545-51. PubMed PMID: 9258454.

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